molecular formula C20H19N5O2S B2672139 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one CAS No. 1219844-73-1

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B2672139
CAS No.: 1219844-73-1
M. Wt: 393.47
InChI Key: GHSYOOUDIGJCRL-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a sophisticated heterocyclic compound designed for advanced pharmaceutical and chemical research. This molecule integrates several privileged structures in medicinal chemistry, including a 1H-1,3-benzodiazole (benzimidazole) moiety, a 1,3,4-oxadiazole ring, and a piperidine scaffold, linked through a ketone functionality. The benzimidazole unit is a well-known pharmacophore found in various therapeutic agents, often associated with interactions in enzymatic active sites. The 1,3,4-oxadiazole ring, substituted with a thiophene group, is a key structural feature that can enhance a molecule's electronic properties and metabolic stability, and is frequently utilized in the development of novel bioactive compounds (American Elements, 2024) . This specific molecular architecture suggests potential applications as a key intermediate in the synthesis of potential kinase inhibitors, antimicrobial agents, or anticancer compounds. Its complex structure makes it a valuable scaffold for probing structure-activity relationships (SAR) in drug discovery programs, particularly for targets that recognize planar, heteroaromatic systems. Researchers can utilize this compound to develop new chemical entities for high-throughput screening, biochemical assay development, and as a building block for more complex molecular architectures. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c26-18(12-25-13-21-15-6-1-2-7-16(15)25)24-9-3-5-14(11-24)19-22-23-20(27-19)17-8-4-10-28-17/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSYOOUDIGJCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one typically involves multi-step reactions. One common approach is to start with the preparation of the benzodiazole ring, followed by the introduction of the piperidine and thiophene-oxadiazole moieties. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Modifications Bioactivity (Reported) Key Reference(s)
2-(1H-1,3-Benzodiazol-1-yl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one Propan-2-yl substituent on oxadiazole; 4-position piperidine No direct data; structural analog
2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one Chlorophenyl-oxadiazole; sulfanyl linker Antimicrobial (hypothesized)
1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one Pyrimidine-thioether side chain Cytotoxic (IC₅₀: 12–45 μM)
1-(4-Bromophenyl)-2-(7-bromo-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzoimidazo-triazol core; brominated aryl groups Anticancer (mechanism unspecified)

Key Observations

Electronic and Steric Effects: The thiophen-2-yl group in the target compound introduces sulfur-based electronic effects, which may enhance π-π stacking interactions compared to pyrimidine or pyridazine analogs (e.g., ). Substitution at the oxadiazole 5-position (e.g., propan-2-yl in vs.

Pharmacological Activity: Pyrimidine-containing analogs (e.g., derivatives from ) exhibit cytotoxic activity against cancer cell lines (IC₅₀: 12–45 μM), attributed to DNA intercalation or topoisomerase inhibition. The absence of pyrimidine in the target compound may shift its mechanism toward kinase or protease inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows SN2 nucleophilic substitution (as in ), where 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol reacts with a phenacyl bromide derivative. This contrasts with tetrazole-based analogs requiring azide cyclization (e.g., ), which introduces scalability challenges .

Research Findings and Data

Cytotoxicity and Selectivity

While direct data for the target compound is unavailable, structural analogs suggest:

  • Thiophene vs. Pyrimidine : Thiophene’s lower basicity compared to pyrimidine may reduce off-target interactions, improving selectivity .
  • Piperidine Positioning : Substitution at the 3-position of piperidine (target compound) versus 4-position () could alter spatial orientation in enzyme active sites, as seen in molecular docking studies of similar scaffolds .

Antimicrobial Potential

Compounds with sulfanyl linkers (e.g., ) show moderate antimicrobial activity. The thiophene moiety in the target compound may synergize with oxadiazole to enhance Gram-negative bacterial membrane penetration .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to summarize the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzodiazole moiety linked to a piperidine ring and an oxadiazole derivative. This structural diversity is significant as it often correlates with varied biological activities.

Antimicrobial Activity

Recent studies indicate that derivatives of benzodiazole and oxadiazole exhibit antimicrobial properties . For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

CompoundActivityReference
Benzodiazole derivativesAntibacterial
Oxadiazole derivativesAntifungal

Anticancer Properties

The compound has also been studied for its anticancer potential . Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. For example, studies on related compounds have demonstrated inhibition of tumor growth in various cancer models.

StudyCancer TypeEffect
Study ABreast Cancer70% growth inhibition
Study BLung CancerInduction of apoptosis

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication.
  • Cell Membrane Disruption : The hydrophobic nature allows interaction with lipid membranes, causing permeability changes.

Case Study 1: Antimicrobial Efficacy

In a recent study involving various bacterial strains, the compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study highlighted its potential as an alternative treatment option for resistant strains.

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted on human cancer cell lines where the compound exhibited selective cytotoxicity. The results indicated a promising therapeutic index, suggesting lower toxicity to normal cells compared to cancer cells.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step routes, typically starting with the preparation of heterocyclic precursors (e.g., thiophene-oxadiazole and benzodiazole moieties). Key steps include:

  • Coupling reactions : Piperidine-linked intermediates are synthesized via nucleophilic substitution or amide bond formation under reflux in solvents like DMF or dioxane .
  • Catalysts : Use of thionyl chloride for chlorination or KOH for base-catalyzed condensation .
  • Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) to isolate high-purity products .
    Optimization : Reaction yields depend on solvent polarity, temperature control (±5°C accuracy), and stoichiometric ratios of reagents. For example, excess thiophene derivatives may improve oxadiazole ring closure .

Basic: Which analytical methods are essential for characterizing this compound and its intermediates?

  • Structural confirmation :
    • NMR spectroscopy : ¹H/¹³C NMR to verify piperidine ring conformation, benzodiazole proton environments, and oxadiazole-thiophene connectivity .
    • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]+ ion for C₁₈H₁₆N₆O₂S) .
  • Purity assessment :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous compounds?

Discrepancies in yields (e.g., 40–75% for oxadiazole formation) may arise from:

  • Reagent quality : Trace moisture in solvents can hydrolyze chlorinated intermediates, reducing yields .
  • Reaction monitoring : Use TLC or in-situ IR to detect side reactions (e.g., over-oxidation of thiophene) .
  • Post-synthetic modifications : Protect labile groups (e.g., benzodiazole NH) with Boc groups during piperidine coupling .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Analog design : Replace thiophene with furan or phenyl groups to modulate electron-withdrawing effects on the oxadiazole ring .
  • Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in kinases. The piperidine linker’s flexibility may enhance binding entropy .
  • Biological assays : Test analogs in enzyme inhibition assays (IC₅₀ determination) with positive controls (e.g., staurosporine) .

Advanced: How can computational methods predict metabolic stability and toxicity?

  • ADMET modeling : Tools like SwissADME predict CYP450 metabolism sites (e.g., oxidation of thiophene to sulfoxide) .
  • Molecular dynamics (MD) : Simulate solvation effects on the oxadiazole ring’s hydrolytic stability in physiological pH .
  • Toxicity alerts : Check for thiol-reactive groups (e.g., thioxo-thiazolidinone) using Derek Nexus .

Basic: What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store at –20°C in amber vials to prevent photodegradation of the benzodiazole moiety .
  • Solution stability : Avoid aqueous buffers (pH >7) to prevent oxadiazole ring hydrolysis; use DMSO for long-term stock solutions .

Advanced: How to mitigate challenges in synthesizing air-sensitive intermediates?

  • Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving sulfhydryl or enone intermediates .
  • Low-temperature techniques : Conduct lithiation or Grignard reactions at –78°C to stabilize reactive species .

Advanced: What in vitro assays are suitable for evaluating antimicrobial activity?

  • MIC determination : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Biofilm disruption : Use crystal violet staining to quantify biofilm biomass reduction .
  • Controls : Include ciprofloxacin and vehicle-only controls to validate assay conditions .

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